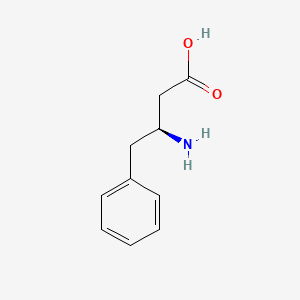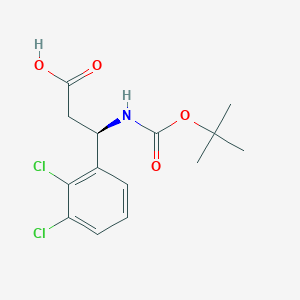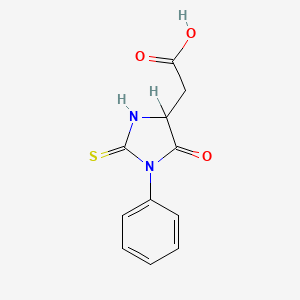
3,5-Difluorobenzyl chloride
Overview
Description
3,5-Difluorobenzyl chloride is an organic compound with the molecular formula C7H5ClF2. It is a derivative of benzyl chloride where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its reactivity and is used in various chemical syntheses.
Mechanism of Action
Target of Action
It is known that benzyl chlorides, in general, are reactive and can interact with a variety of biological targets, including proteins and nucleic acids .
Mode of Action
These compounds are known to undergo nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile . This reaction can lead to the formation of new covalent bonds with biological targets, potentially altering their function .
Biochemical Pathways
Given its reactivity, it can be speculated that it may interfere with multiple pathways, depending on the specific nucleophiles it encounters within the biological system .
Pharmacokinetics
Due to its small size and lipophilic nature, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
Given its reactivity, it is likely to form covalent bonds with various biomolecules, potentially leading to changes in their function .
Action Environment
The action of 3,5-Difluorobenzyl chloride can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as this can influence the availability of nucleophiles for substitution reactions . Additionally, its stability may be affected by temperature and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzyl chloride can be synthesized through the chloromethylation of 3,5-difluorotoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms, which make the benzyl carbon more electrophilic.
Oxidation: It can be oxidized to form 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid under appropriate conditions.
Reduction: Reduction reactions can convert it to 3,5-difluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Nucleophilic Substitution: Products include 3,5-difluorobenzyl alcohol, 3,5-difluorobenzyl cyanide, and various amines.
Oxidation: Major products are 3,5-difluorobenzaldehyde and 3,5-difluorobenzoic acid.
Reduction: The primary product is 3,5-difluorotoluene.
Scientific Research Applications
3,5-Difluorobenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Benzyl chloride: Lacks the fluorine atoms and is less reactive towards nucleophiles.
2,4-Difluorobenzyl chloride: Has fluorine atoms at different positions, leading to different reactivity and properties.
3,5-Dichlorobenzyl chloride: Contains chlorine atoms instead of fluorine, resulting in different chemical behavior.
Uniqueness: 3,5-Difluorobenzyl chloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
1-(chloromethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGSMSFVLAAOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371730 | |
| Record name | 3,5-Difluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-71-9 | |
| Record name | 3,5-Difluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)



